
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common scaffold in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to other bioactive isoquinolines.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the synaptic uptake of serotonin and norepinephrine, thereby influencing mood and anxiety levels . The compound’s molecular targets include serotonin and norepinephrine transporters, which are critical in the regulation of these neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant properties.
6-(2-Fluorophenyl)-2,4-diphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetraazine: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for further research in the treatment of mood disorders.
Propiedades
Número CAS |
96892-56-7 |
|---|---|
Fórmula molecular |
C21H19ClFNO |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C21H18FNO.ClH/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18;/h1-11,14,21,24H,12-13H2;1H |
Clave InChI |
PTLHHROBRYRKDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



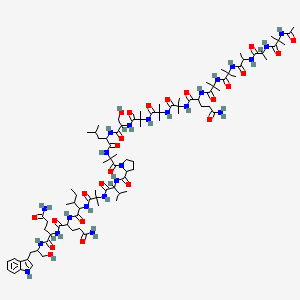
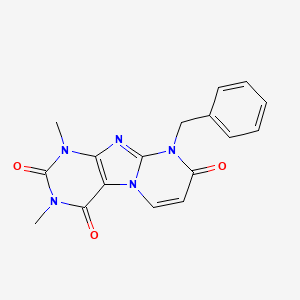

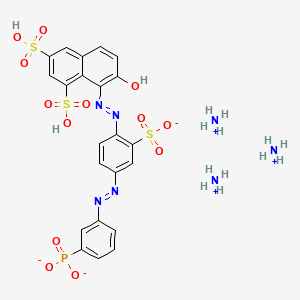
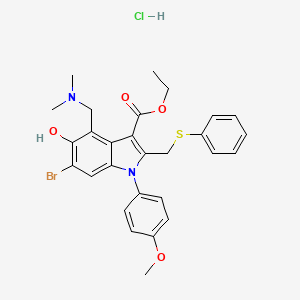


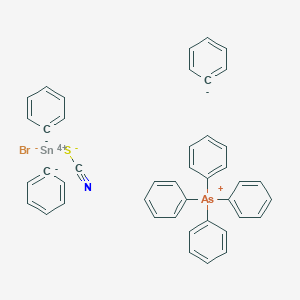
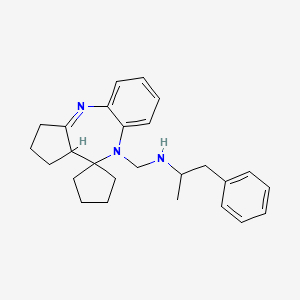
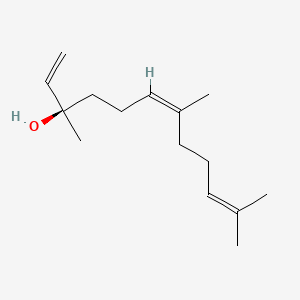
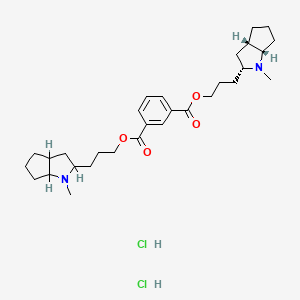
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

